molecular formula C20H30ClN3OS B2407420 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride CAS No. 1216685-62-9

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride

Cat. No. B2407420
CAS RN: 1216685-62-9
M. Wt: 395.99
InChI Key: FLBGLINBNCFRON-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiazoles are known to undergo a variety of chemical reactions .

Scientific Research Applications

Antimicrobial and Antifungal Potentials

Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Specifically, compounds within this chemical family demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF7-MDR, and HT1080) and exhibited moderate inhibitory effects on the growth of Staphylococcus aureus and various fungi (Nam et al., 2010). These findings indicate the compound's potential application in developing treatments for both cancer and infections.

Anticancer Properties

Further investigations into benzothiazole derivatives have led to the identification of compounds with potent antitumor activities. Design and synthesis efforts have yielded derivatives that show selective cytotoxicity against tumorigenic cell lines, with some demonstrating excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). This suggests a promising avenue for the development of new anticancer agents based on the structure of this compound.

Supramolecular Gelators

The role of methyl functionality and multiple non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl) benzamide derivatives. Certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, highlighting the importance of specific structural features for supramolecular assembly and potential applications in material science (Yadav & Ballabh, 2020).

Design and Synthesis for EGFR Inhibition

A novel series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, targeting the inhibition of the epidermal growth factor receptor (EGFR), a key player in many cancers. Evaluation of these compounds revealed moderate to excellent potency against cancer cell lines, with minimal toxicity towards normal cells, indicating their potential as safer, more effective cancer therapies (Zhang et al., 2017).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Benzothiazoles are a class of compounds that have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]cyclohexanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3OS.ClH/c1-3-22(4-2)14-15-23(19(24)16-10-6-5-7-11-16)20-21-17-12-8-9-13-18(17)25-20;/h8-9,12-13,16H,3-7,10-11,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBGLINBNCFRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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